molecular formula C20H22N2O4S B2607570 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole CAS No. 853902-21-3

5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole

Cat. No.: B2607570
CAS No.: 853902-21-3
M. Wt: 386.47
InChI Key: WELJMNNURYMNON-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Molecular Probes

Compounds like 2,5-Diphenyloxazoles, which share structural similarities with the chemical , have been prepared as new fluorescent solvatochromic dyes. These compounds exhibit a "push-pull" electron transfer system, leading to strong solvent-dependent fluorescence correlated with the solvent polarity parameter ET(30). Their fluorescence-environment dependence, long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts make them suitable for developing ultrasensitive fluorescent molecular probes. Such probes can be used to study various biological events and processes, highlighting their potential in biomedical research and diagnostics (Diwu et al., 1997).

Synthetic Methodologies for Oxazoles

The synthesis of 2,5-disubstituted-1,3-oxazoles, including compounds structurally related to the queried chemical, involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to create a reactive C-5 carbanion. This method provides a versatile approach for the synthesis of variously substituted oxazoles through reactions with electrophiles like aldehydes, ketones, and halides. These synthetic routes facilitate access to cross-coupling reactions and the formation of complex oxazole derivatives, which can be applied in further chemical research and drug development (Williams & Fu, 2010).

Pharmacological Evaluations

Research into the pharmacological applications of oxazole derivatives, including those with furan and phenylsulfonyl substitutions, has identified compounds with potential antidepressant and anti-anxiety properties. For instance, a study synthesized 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives and evaluated them for antidepressant and antianxiety activities. These compounds demonstrated moderate to significant activities, with specific derivatives identified as potent antidepressant agents acting through monoamine oxidase inhibition (Kumar, 2013).

Additionally, novel 4-arylsulfonyl-1,3-oxazoles have shown anticancer activities against various cancer cell lines, including glioblastoma and lung carcinoma. These findings underscore the potential of such compounds in the development of new anticancer therapies, highlighting their relevance in medicinal chemistry and oncology research (Zyabrev et al., 2022).

Properties

IUPAC Name

4-(benzenesulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(furan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-14-11-15(2)13-22(12-14)20-19(21-18(26-20)17-9-6-10-25-17)27(23,24)16-7-4-3-5-8-16/h3-10,14-15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELJMNNURYMNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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